3-Hydroxybenzoyl chloride

Catalog No.
S786606
CAS No.
40812-76-8
M.F
C7H5ClO2
M. Wt
156.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxybenzoyl chloride

CAS Number

40812-76-8

Product Name

3-Hydroxybenzoyl chloride

IUPAC Name

3-hydroxybenzoyl chloride

Molecular Formula

C7H5ClO2

Molecular Weight

156.56 g/mol

InChI

InChI=1S/C7H5ClO2/c8-7(10)5-2-1-3-6(9)4-5/h1-4,9H

InChI Key

DFNWJUOJZVWDRT-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)C(=O)Cl

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)Cl

3-Hydroxybenzoyl chloride is an acyl chloride derived from 3-hydroxybenzoic acid. Its molecular formula is C7H5ClO2, with a molecular weight of approximately 156.57 g/mol. The compound features a benzene ring substituted with a hydroxyl group and a carbonyl group bonded to a chlorine atom, making it a reactive acylating agent. This reactivity allows it to participate in various

Synthesis of Complex Molecules:

3-Hydroxybenzoyl chloride is primarily used as a reactive intermediate in the synthesis of various complex organic molecules. Its reactive nature, particularly the acyl chloride group, allows it to participate in various condensation reactions with diverse nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

One example involves the synthesis of esters and amides. By reacting 3-hydroxybenzoyl chloride with alcohols or amines, respectively, researchers can create new molecules with specific functionalities and desired properties. This approach is valuable in various fields, including pharmaceutical research, where targeted molecules with specific biological activities are sought after [].

Preparation of Functionalized Materials:

The presence of both the hydroxyl and acyl chloride groups in 3-hydroxybenzoyl chloride makes it a versatile building block for the preparation of functionalized materials. These materials can possess unique properties tailored for specific applications.

For instance, researchers have utilized 3-hydroxybenzoyl chloride in the synthesis of polymers with specific functionalities, such as photoconducting or self-assembling properties []. Additionally, it can be employed in the creation of conjugated molecules with potential applications in organic electronics and optoelectronic devices [].

  • Acylation Reactions: It reacts with alcohols to form esters and with amines to yield amides. The chlorine atom enhances the electrophilicity of the carbonyl carbon, facilitating these nucleophilic attacks.
  • Hydrolysis: In the presence of water, it hydrolyzes to produce 3-hydroxybenzoic acid and hydrochloric acid.
  • Rearrangement Reactions: Under certain conditions, it may undergo rearrangement to yield other derivatives.

Several methods exist for synthesizing 3-hydroxybenzoyl chloride:

  • From Hydroxybenzoic Acid: The most common method involves treating 3-hydroxybenzoic acid with thionyl chloride or oxalyl chloride under reflux conditions. This process converts the carboxylic acid group into an acyl chloride.
  • Ultrasound-Assisted Synthesis: Recent advancements have introduced ultrasound-assisted methods that enhance reaction rates and yields when synthesizing this compound from its precursors.

3-Hydroxybenzoyl chloride is utilized in various applications:

  • Organic Synthesis: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Material Science: Used in the preparation of polymers and other materials due to its reactive nature.
  • Biological Research: Acts as a reagent in the synthesis of biologically active compounds, including derivatives that may exhibit therapeutic effects .

Studies on the interactions of 3-hydroxybenzoyl chloride primarily focus on its reactivity with nucleophiles. Its ability to form stable bonds with amines and alcohols makes it a valuable reagent in organic synthesis. Additionally, environmental factors such as pH and temperature can influence its stability and reactivity, affecting the outcomes of synthetic reactions.

Several compounds share structural similarities with 3-hydroxybenzoyl chloride, each exhibiting unique properties:

Compound NameMolecular FormulaKey Characteristics
4-Hydroxybenzoyl ChlorideC7H5ClO2Para-substituted; used similarly in organic synthesis
3-Hydroxy-4-methoxybenzoyl ChlorideC8H7ClO3Contains a methoxy group; exhibits similar reactivity
2-Hydroxybenzoic AcidC7H6O3Parent compound; lacks chlorine but retains similar properties
Salicylic AcidC7H6O3Known for medicinal uses; shares hydroxyl and carboxylic groups

Uniqueness: The presence of the chlorine atom in 3-hydroxybenzoyl chloride enhances its reactivity compared to similar compounds, allowing for more versatile applications in synthetic chemistry. Its ability to act as an acylating agent distinguishes it from other hydroxybenzoates that may not possess this functionality.

3-Hydroxybenzoyl chloride was first synthesized in the mid-20th century as part of efforts to develop phenolic acid derivatives for acylation reactions. Early methods involved the direct chlorination of 3-hydroxybenzoic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). A significant milestone emerged in 2018 with the publication of a patented solvent-free synthesis method, which improved yield and purity by avoiding hazardous solvents. The compound’s structural characterization, including its molecular formula (C₇H₅ClO₂) and spectroscopic data, was solidified through studies in the 2000s, enabling its standardization in chemical databases.

Significance in Synthetic Organic Chemistry

As an acid chloride, 3-hydroxybenzoyl chloride serves as a critical electrophile in Friedel-Crafts acylations, esterifications, and amide formations. Its dual functionality—the acyl chloride and phenolic hydroxyl groups—allows for regioselective reactions, such as the chemo-selective C-benzoylation of phenols under aluminum chloride catalysis. This reactivity has made it indispensable in synthesizing benzophenone derivatives, which are precursors to UV stabilizers and pharmaceutical intermediates.

Current Research Landscape

Recent studies focus on optimizing green synthesis routes, such as microwave-assisted reactions and enzymatic catalysis, to reduce environmental impact. For instance, engineered enzymes like 3-hydroxybenzoate 6-hydroxylase (3HB6H) have been explored for regioselective hydroxylation, though their application to acyl chlorides remains nascent. Additionally, its role in synthesizing metal-organic frameworks (MOFs) and polymer precursors highlights expanding applications in materials science.

XLogP3

2.5

Wikipedia

3-Hydroxybenzoyl chloride

Dates

Last modified: 08-15-2023

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